Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

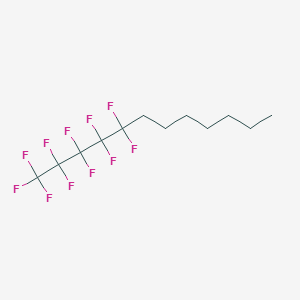

Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- (systematic IUPAC name) is a perfluorinated alkane derivative with 11 fluorine atoms substituted along its 12-carbon chain. These compounds belong to the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by strong carbon-fluorine bonds, conferring thermal stability, chemical inertness, and hydrophobic/lipophobic properties. Such traits make them valuable in industrial applications like surfactants, lubricants, and firefighting foams .

The compound’s fluorine substitution pattern—undecafluoro (11 fluorines)—suggests partial fluorination compared to fully fluorinated homologues (e.g., perfluorododecane). The absence of functional groups like iodine in its structure differentiates it from telechelic perfluoroalkyl iodides, which are intermediates in synthesizing fluoropolymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- typically involves the fluorination of dodecane. One common method is the direct fluorination process, where dodecane is reacted with elemental fluorine (F2) under controlled conditions. This reaction requires a catalyst, such as cobalt trifluoride (CoF3), to facilitate the substitution of hydrogen atoms with fluorine atoms. The reaction is exothermic and must be carefully controlled to prevent side reactions and ensure complete fluorination.

Industrial Production Methods

In industrial settings, the production of Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- is carried out in specialized reactors designed to handle the highly reactive nature of fluorine gas. The process involves the continuous flow of dodecane and fluorine gas through the reactor, with precise temperature and pressure control to optimize the yield and purity of the product. The use of advanced separation techniques, such as distillation and chromatography, ensures the removal of any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions include nucleophilic substitution, where a nucleophile replaces one of the fluorine atoms, and electrophilic substitution, where an electrophile attacks the carbon-fluorine bond.

Common Reagents and Conditions

Common reagents used in the reactions of Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- include nucleophiles such as hydroxide ions (OH-), amines (NH2R), and thiols (SHR). The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN), under mild to moderate temperatures to prevent the decomposition of the compound.

Major Products Formed

The major products formed from the substitution reactions of Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- depend on the nature of the nucleophile or electrophile used. For example, reaction with hydroxide ions results in the formation of partially fluorinated alcohols, while reaction with amines produces fluorinated amines.

Scientific Research Applications

Coatings and Surface Treatments

Fluorinated compounds are widely used in coatings due to their hydrophobic properties. Dodecane derivatives can be employed in:

- Water-repellent coatings : These coatings are valuable in textiles and construction materials.

- Anti-corrosion treatments : The compound can be used to enhance the durability of metals exposed to harsh environments.

Lubricants

The unique properties of dodecane derivatives make them suitable for high-performance lubricants:

- High-temperature lubricants : Due to their thermal stability.

- Low-friction applications : Their low surface energy contributes to reduced friction in mechanical systems.

Specialty Solvents

Dodecane derivatives can serve as solvents in various chemical processes:

- Extraction processes : They can be used to extract valuable compounds from natural sources.

- Cleaning agents : Their effectiveness in dissolving oils and greases makes them suitable for industrial cleaning applications.

Case Study 1: Water-Repellent Coatings

A study conducted by AGC Chemicals demonstrated the effectiveness of fluorinated coatings based on dodecane derivatives in enhancing water repellency in outdoor textiles. The results indicated a significant improvement in water resistance compared to traditional coatings. This application has implications for outdoor gear manufacturers seeking durable products.

Case Study 2: High-Performance Lubricants

Research published in the Journal of Applied Polymer Science explored the use of dodecane derivatives as lubricants in high-speed machinery. The findings showed that these lubricants maintained their viscosity at elevated temperatures and provided superior wear protection compared to conventional lubricants. This application is particularly relevant for industries such as automotive and aerospace.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Coatings | Water-repellent textiles | Enhanced durability and water resistance |

| Lubricants | High-temperature machinery | Thermal stability and reduced friction |

| Specialty Solvents | Industrial cleaning | Effective oil and grease removal |

Mechanism of Action

The mechanism of action of Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- is primarily attributed to its fluorine atoms. Fluorine’s high electronegativity and small atomic size allow it to form strong carbon-fluorine bonds, which contribute to the compound’s stability and inertness. These properties enable the compound to resist chemical and thermal degradation, making it effective in various applications.

Comparison with Similar Compounds

Structural Analogues and Homologues

The compound’s closest analogs include:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Fluorine Count | Functional Group |

|---|---|---|---|---|---|

| Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-12-iodo- | 307-60-8 | C12F25I | 730.04 | 25 | Iodo |

| Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,8,8,9,9-heptadecafluoro-10-iodo- | 202826-22-0 | C10H4F17I | 574.02 | 17 | Iodo |

| Tridecafluorododecane | 69125-80-0 | C12H13F13 | 404.21 | 13 | None |

| 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-iodopentane | 638-79-9 | C5F11I | 395.94 | 11 | Iodo |

Key Differences :

- Fluorination extent : The main compound has 11 fluorines, whereas homologues range from 11 (e.g., C5F11I) to 25 (C12F25I) .

- Functionalization: Iodo-substituted analogs (e.g., CAS 638-79-9) serve as intermediates in synthesizing fluorinated polymers, while non-iodinated variants (e.g., Tridecafluorododecane) are used in lubricants .

Fluorination and Functionalization Patterns

- Undecafluoro vs. Higher Homologues : Increasing fluorine content enhances thermal stability and hydrophobicity. For example, CAS 307-60-8 (25 fluorines) has a higher molecular weight (730.04 g/mol) and likely superior chemical resistance compared to the main compound .

- Iodo-Substituted Derivatives : Compounds like CAS 638-79-9 (C5F11I) are critical in radical polymerization to produce fluoropolymers. Their iodine atoms act as reactive sites for chain extension .

Physical and Chemical Properties

Notes:

- Iodo-substituted compounds exhibit lower thermal stability due to weaker C-I bonds .

- Increased fluorination correlates with higher density and boiling points .

Environmental and Toxicological Considerations

Biological Activity

Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- (also known as perfluorododecane) is a fluorinated hydrocarbon that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of this compound by examining its effects on human health and the environment through various studies and data.

Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- has the following chemical characteristics:

- Chemical Formula : C12H6F11

- Molecular Weight : 487.165 g/mol

- CAS Number : 112-40-3

These properties contribute to its stability and resistance to degradation in biological systems.

Toxicological Profile

The biological activity of dodecane derivatives has been primarily assessed in terms of toxicity. The following key points summarize findings from relevant studies:

- Acute Toxicity : Dodecane and its fluorinated variants exhibit moderate acute toxicity. Inhalation exposure can lead to respiratory symptoms such as dizziness and central nervous system effects .

- Skin and Eye Irritation : Studies indicate that dodecane is not classified as a skin or eye irritant .

- Carcinogenicity : There is no strong evidence linking dodecane to carcinogenic effects in humans or animals .

- Reproductive Toxicity : Current data do not classify it as a reproductive toxicant .

Environmental Impact

Dodecane and its perfluorinated variants are persistent in the environment due to their chemical stability. They have been detected in various environmental matrices including soil and water bodies. Their bioaccumulation potential raises concerns regarding long-term ecological effects.

Case Study 1: PFAS Contamination

A significant body of research focuses on perfluoroalkyl substances (PFAS), which include dodecane derivatives. A study highlighted the contamination of groundwater near industrial sites where PFAS were used in firefighting foams. Elevated levels of these substances were associated with adverse health outcomes in nearby populations .

Case Study 2: Human Health Effects

Research examining occupational exposure to PFAS has shown correlations with various health issues including liver damage and immune system effects. A cohort study indicated that workers exposed to high levels of PFAS had increased risks of developing certain cancers .

In Vitro Studies

In vitro studies have demonstrated that perfluorinated compounds can disrupt cellular functions. For example:

- Gap Junction Intercellular Communication (GJIC) : PFAS have been shown to inhibit GJIC in a dose-dependent manner. This disruption is critical as it can lead to impaired cell signaling and potentially promote tumorigenesis .

- Liver Toxicity : Animal studies suggest that perfluorododecane induces liver enzyme changes similar to those seen with other PFAS compounds .

Data Table: Summary of Biological Effects

Q & A

Basic Question: What are the recommended methodologies for synthesizing and characterizing perfluorinated dodecane derivatives like 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-dodecane?

Answer:

Synthesis typically involves radical fluorination or telomerization reactions using fluorine gas or perfluoroalkyl iodides as precursors. Characterization requires advanced analytical techniques:

- Nuclear Magnetic Resonance (NMR): Use 19F NMR to confirm fluorine substitution patterns and purity.

- Gas Chromatography-Mass Spectrometry (GC-MS): Employ non-polar columns (e.g., DB-5) to separate fluorinated isomers, with electron ionization (EI) for fragmentation analysis .

- Elemental Analysis: Validate stoichiometry via combustion analysis for carbon, hydrogen, and fluorine content.

Key Challenge: Fluorinated compounds often exhibit low volatility, requiring elevated temperatures in GC-MS, which may degrade the sample. Optimize injector temperatures and split ratios to mitigate decomposition .

Basic Question: How should researchers handle and store this compound to ensure stability and minimize hazards?

Answer:

- Storage: Store in amber glass containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid contact with strong acids/alkalis or redox-active materials .

- Safety Measures: Use fume hoods and personal protective equipment (PPE) due to potential aspiration hazards and dermal absorption risks .

- Decomposition Risks: Under combustion, toxic fumes (e.g., HF, carbonyl fluoride) may form. Use calcium carbonate or lime for neutralization in emergency protocols .

Advanced Question: How can researchers resolve contradictions in thermal stability data under extreme conditions (e.g., negative pressures)?

Answer:

Contradictions often arise from experimental setups. To address this:

- Volumetric Analysis: Use a Berthelot tube or acoustic cavitation to measure liquid properties at negative pressures. Compare results with equations of state (e.g., Peng-Robinson) to validate extrapolations .

- Temperature Gradients: Implement high-precision thermocouples and pressure transducers to minimize measurement errors. For example, studies on n-dodecane under negative pressures revealed deviations >10% from theoretical models, highlighting the need for empirical corrections .

Data Interpretation Tip: Use statistical tools like Bland-Altman plots to assess agreement between experimental and theoretical values.

Advanced Question: What methodologies optimize the delivery of fluorinated dodecane derivatives in vapor-phase catalysis studies?

Answer:

- Precision Vaporization: Use Coriolis mass flowmeters for real-time monitoring and control of dodecane injection rates. This ensures repeatable vapor-phase concentrations in catalyst testing rigs .

- Temperature Control: Maintain vaporizer temperatures 10–15°C above the compound’s boiling point to prevent condensation. For 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-dodecane, this requires ~150–170°C (exact value depends on fluorination degree).

- Validation: Cross-check delivery efficiency via gravimetric analysis of residual dodecane in collection traps .

Advanced Question: How can analytical interferences from dodecane overlays in microbial culture studies be mitigated?

Answer:

- GC-MS Optimization: Reduce injection volumes (e.g., 0.5–1 µL) and use splitless mode to minimize column contamination. Pre-condition the column with dodecane-free runs between samples .

- Alternative Trapping Agents: Replace dodecane with non-volatile overlays (e.g., perfluorodecalin) or solid-phase microextraction (SPME) fibers to capture volatile metabolites without interference .

- Detection Limits: Enhance sensitivity via chemical ionization (CI) in MS or derivatization of target analytes (e.g., silylation for hydroxylated metabolites) .

Advanced Question: What strategies distinguish fluorinated dodecane derivatives from biological matrix contaminants in metabolomics?

Answer:

- High-Resolution MS (HRMS): Use Orbitrap or Q-TOF systems to resolve isotopic patterns (e.g., 19F vs. 1H/12C interferences).

- Chromatographic Separation: Employ fluorinated stationary phases (e.g., FluoroSep-RP) to retain perfluorinated compounds longer than hydrocarbon contaminants .

- Data Mining: Apply spectral libraries specific to fluorinated compounds (e.g., NIST Chemistry WebBook) to confirm identities .

Advanced Question: How do structural variations (e.g., undecafluoro vs. perfluoro) impact physicochemical properties relevant to material science applications?

Answer:

- Hydrophobicity: Measure contact angles using goniometry. Undecafluoro derivatives typically exhibit lower hydrophobicity than perfluorinated analogs due to residual C-H bonds.

- Thermal Stability: Use thermogravimetric analysis (TGA) to compare decomposition onset temperatures. Perfluoro compounds often degrade at >250°C, while partially fluorinated analogs show lower thresholds .

- Surface Energy: Calculate via inverse gas chromatography (IGC). Reduced fluorine content correlates with higher surface energy, impacting adhesion in coatings .

Properties

CAS No. |

1980053-95-9 |

|---|---|

Molecular Formula |

C12H15F11 |

Molecular Weight |

368.23 g/mol |

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5-undecafluorododecane |

InChI |

InChI=1S/C12H15F11/c1-2-3-4-5-6-7-8(13,14)9(15,16)10(17,18)11(19,20)12(21,22)23/h2-7H2,1H3 |

InChI Key |

QLHPCXQRDNZMNR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.